molecular formula C14H15Cl2NO6 B3022764 methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate CAS No. 1212452-29-3

methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate

Cat. No.: B3022764
CAS No.: 1212452-29-3
M. Wt: 364.2 g/mol
InChI Key: FKROANVHTIZPCJ-QMOSYVFLSA-N
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Description

Methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate is a chiral pyrrolidine derivative featuring a 2,4-dichlorophenyl substituent and a methyl carboxylate ester group. The compound’s stereochemistry (3S configuration) and oxalate counterion are critical to its physicochemical and pharmacological properties.

The oxalate salt enhances solubility and crystallinity, making it suitable for pharmaceutical formulations. Its synthesis likely involves stereoselective esterification and subsequent salt formation with oxalic acid .

Properties

IUPAC Name

methyl (3S)-2-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2.C2H2O4/c1-17-12(16)9-4-5-15-11(9)8-3-2-7(13)6-10(8)14;3-1(4)2(5)6/h2-3,6,9,11,15H,4-5H2,1H3;(H,3,4)(H,5,6)/t9-,11?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKROANVHTIZPCJ-QMOSYVFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1C2=C(C=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCNC1C2=C(C=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, where a suitable dichlorophenyl halide reacts with the pyrrolidine ring.

    Esterification: The ester functional group is introduced through an esterification reaction, where the carboxylic acid group of the pyrrolidine derivative reacts with methanol in the presence of an acid catalyst.

    Formation of the Oxalate Salt: The final step involves the formation of the oxalate salt by reacting the esterified product with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the dichlorophenyl group to a less chlorinated derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or less chlorinated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate is a chemical compound comprising a pyrrolidine ring, a dichlorophenyl group, and an ester functional group. It has applications in scientific research spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry It can be employed as a building block in synthesizing complex molecules.
  • Biology It can be studied for its potential biological activity and interactions with biomolecules.
  • Medicine It can be investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Industry It can be utilized in developing new materials and chemical processes.

Chemical Reactions Analysis

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation The compound can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction Reduction reactions can convert the ester group to an alcohol or the dichlorophenyl group to a less chlorinated derivative.
  • Substitution The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Dichlorophenyl and Pyrrolidine Motifs

BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)
  • Key Differences :
    • Functional Groups : BD 1008 contains a pyrrolidinyl ethylamine backbone instead of a pyrrolidinecarboxylate ester.
    • Counterion : Dihydrobromide salt vs. oxalate.
    • Substituents : 3,4-Dichlorophenyl vs. 2,4-dichlorophenyl.
  • Implications : The ethylamine group in BD 1008 suggests sigma receptor binding, a common target for CNS agents. The oxalate in the target compound may improve bioavailability compared to dihydrobromide salts .
Patent Compound (Methyl 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-Fluoropropyl)pyrrolidin-3-yl]oxyphenyl]... oxalate)
  • Key Differences :
    • Substituents : The patented compound includes a fluoropropyl-pyrrolidine extension and a benzannulene ring.
    • Complexity : Higher molecular weight and additional functional groups.
  • Implications : The fluoropropyl group may enhance metabolic stability or receptor affinity, while the benzannulene ring could influence lipophilicity .

Compounds with Dichlorophenyl and Heterocyclic Systems

Etaconazole and Propiconazole (Pesticides)
  • Key Differences :
    • Core Structure : Triazole-containing dioxolane rings vs. pyrrolidinecarboxylate.
    • Application : These are agrochemicals, whereas the target compound is pharmaceutical.
  • Implications : The dichlorophenyl group contributes to antifungal activity in pesticides, highlighting its versatility in diverse applications .
Impurity Ab (Pharmacopeial Forum)
  • Key Differences :
    • Structure : Combines dichlorophenyl, dioxolane, and triazole moieties.
    • Role : An impurity in itraconazole synthesis, indicating structural complexity challenges.
  • Implications : The target compound’s simpler pyrrolidine core may offer synthetic advantages and fewer impurities .

Pharmacological and Physicochemical Comparisons

Counterion Impact

  • Oxalate vs. Dihydrobromide (BD 1008/1047) :
    • Oxalate salts generally exhibit higher aqueous solubility, critical for oral formulations.
    • Dihydrobromides may have better thermal stability but lower solubility .

Stereochemistry and Bioactivity

  • The (3S) configuration in the target compound contrasts with racemic mixtures in impurities like Ab. Stereoselectivity can significantly affect receptor binding and metabolic pathways .

Comparative Data Table

Compound Name Core Structure Key Substituents Counterion Application Reference
Methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate Pyrrolidine carboxylate 2,4-Dichlorophenyl, methyl ester Oxalate Pharmaceutical
BD 1008 Pyrrolidinyl ethylamine 3,4-Dichlorophenyl, ethylamine Dihydrobromide CNS modulation
Etaconazole Triazole-dioxolane 2,4-Dichlorophenyl, ethyl group None (neutral) Antifungal pesticide
Patent Compound (Sanofi) Benzannulene-pyrrolidine 2,4-Dichlorophenyl, fluoropropyl Oxalate Investigational drug

Biological Activity

Methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate is a chemical compound that has attracted attention in various fields due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Methyl (3S)-2-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate; oxalic acid
  • Molecular Formula : C14H15Cl2NO6
  • Molecular Weight : 364.18 g/mol
  • CAS Number : 1212452-29-3

The compound features a pyrrolidine ring, a dichlorophenyl group, and an ester functional group, which contribute to its reactivity and potential biological interactions .

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving amino acid derivatives.
  • Introduction of the Dichlorophenyl Group : Conducted via substitution reactions with dichlorophenyl halides.
  • Esterification : The carboxylic acid group reacts with methanol in the presence of an acid catalyst.
  • Formation of the Oxalate Salt : The final product is formed by reacting the ester with oxalic acid .

This compound exhibits various biological activities attributed to its interaction with specific molecular targets:

  • Receptor Modulation : The compound may bind to receptors involved in pain and inflammation pathways, potentially offering analgesic effects.
  • Enzyme Interaction : It may influence enzymes related to metabolic processes or signaling pathways such as the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is critical in cancer biology .

Case Studies and Research Findings

  • Anti-inflammatory Effects : Preliminary studies indicate that this compound demonstrates significant anti-inflammatory activity in animal models. This effect is hypothesized to be mediated through inhibition of pro-inflammatory cytokines.
  • Antitumor Activity : Research has shown that compounds structurally related to this compound can suppress tumor growth in xenograft models. The compound's ability to modulate cellular pathways involved in tumor proliferation suggests potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylateSimilar structure without oxalateModerate analgesic effects
Ethyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylateEthyl ester instead of methylPotentially enhanced solubility
Methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochlorideHydrochloride saltIncreased stability in aqueous solutions

The presence of the oxalate salt in this compound may enhance its solubility and stability compared to similar compounds .

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate?

  • Methodological Answer : Synthesis optimization requires careful selection of catalysts, solvents, and reaction conditions. For example, palladium or copper catalysts (e.g., Pd/C or CuI) in solvents like dimethylformamide (DMF) or toluene are effective for cyclization and functional group modifications in related pyrrolidine derivatives . Temperature control (e.g., reflux conditions) and stoichiometric ratios of reactants should be systematically tested to maximize yield and purity. Monitoring via HPLC or TLC at intermediate stages ensures reaction progress and minimizes byproducts.

Q. How can the stereochemical integrity of the (3S) configuration be preserved during synthesis?

  • Methodological Answer : Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are critical. For instance, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s catalysts) can enforce stereocontrol. Post-synthesis verification via polarimetry or X-ray crystallography confirms retention of the (3S) configuration .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for proton-proton coupling), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Single-crystal X-ray diffraction provides definitive stereochemical and bond-angle data, as seen in analogous pyrrolidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound’s oxalate salt form?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, polymorphism, or counterion interactions. For oxalate salts, conduct variable-temperature NMR to assess dynamic effects or use solid-state NMR to differentiate polymorphs. Computational modeling (e.g., DFT calculations) can simulate spectra under different conditions to align experimental and theoretical results .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies in buffers (pH 4–8) at 37°C, monitoring degradation via LC-MS. Oxalate salts may hydrolyze under basic conditions; pH-rate profiling identifies degradation pathways. Mass balance studies and forced degradation (e.g., exposure to light, heat) isolate degradation products, with structural elucidation via MS/MS fragmentation .

Q. How can researchers design experiments to probe the compound’s biological target engagement?

  • Methodological Answer : Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., enzymes with pyrrolidine-binding pockets). Isotopic labeling (³H or ¹⁴C) enables tracking in cellular uptake studies. For in vivo models, pharmacokinetic profiling (Cmax, AUC) correlates exposure with efficacy .

Q. What computational methods are suitable for predicting the compound’s conformational flexibility?

  • Methodological Answer : Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model torsional angles and hydrogen-bonding interactions. Free-energy perturbation (FEP) calculations quantify energy barriers for pyrrolidine ring puckering. Compare results with experimental data (e.g., X-ray or NOE-restrained MD) to validate predictions .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact. Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Waste must be segregated and disposed via certified hazardous waste services .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate
Reactant of Route 2
methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate

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